2-(Furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole
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Overview
Description
The compound “2-(Furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole” is a complex organic molecule that contains several interesting functional groups. These include a furan ring, a pyridine ring, a piperidine ring, and a thiadiazole ring. Each of these groups can have unique chemical properties and reactivities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different ring system or functional group. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. These rings would likely contribute to the overall stability of the molecule and could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the furan ring is an aromatic system and could undergo electrophilic aromatic substitution reactions. The pyridine ring is also aromatic and has a nitrogen atom that could act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring systems could increase its rigidity and potentially its melting point .Scientific Research Applications
Medicinal Chemistry and Pharmacology
Receptor Agonists and Antagonists : Compounds similar to "2-(Furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole" have been explored as potential receptor agonists and antagonists. For example, related derivatives are useful as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment, offering a pathway with fewer side effects compared to traditional treatments (Habernickel, 2001). Additionally, piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives have shown promise as potent and selective adenosine A2A receptor inverse agonists, with potential therapeutic roles in neurodegenerative disorders and cancer treatment (Varano et al., 2020).
Antitubercular and Antifungal Activities : Novel derivatives incorporating the thiadiazole core have been evaluated for their antitubercular and antifungal activities. Certain compounds displayed very good antitubercular and antifungal activity, indicating the potential of such molecules in developing new treatments for infectious diseases (Syed, Alagwadi Kallanagouda Ramappa, & Alegaon, 2013).
Materials Science
- Electrochromic Materials : The synthesis of furan and pyridinechalcogenodiazole-based π-conjugated systems through a donor-acceptor approach has led to materials with notable optoelectronic properties. These materials, including polymers derived from similar compounds, exhibit significant electrochromic performance, making them suitable for applications in smart windows and electronic displays (Liu et al., 2016).
Synthetic Chemistry
- Cross-Coupling Reactions : The compound's structural motifs have been utilized in palladium-catalyzed cross-coupling reactions to synthesize aromatic sulfides. This approach offers a novel pathway for constructing C-S bonds using environmentally friendly sulfur sources, expanding the toolbox for synthesizing sulfur-containing heterocycles (Qiao, Wei, & Jiang, 2014).
Safety and Hazards
Future Directions
The study of complex organic molecules like “2-(Furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole” is a vibrant field of research, often driven by the search for new medicinal compounds. Future research could involve studying the synthesis, reactivity, and biological activity of this compound .
properties
IUPAC Name |
2-(furan-2-yl)-5-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-3-13(11-18-7-1)12-21-8-5-14(6-9-21)16-19-20-17(23-16)15-4-2-10-22-15/h1-4,7,10-11,14H,5-6,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCIMMWIFNXOTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole |
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